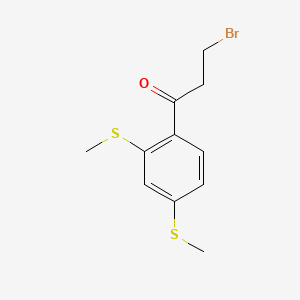![molecular formula C11H19NO3 B14073219 (1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[310]hexane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of functional groups: Functional groups such as hydroxymethyl and carboxylic acid are introduced through various chemical reactions, including oxidation and esterification.
Protection and deprotection steps: Protecting groups like tert-butyl ester are used to protect reactive sites during intermediate steps and are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (1S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8?,11-/m1/s1 |
Clave InChI |
NOSRZTLSBWIBHC-QHDYGNBISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2[C@@]1(C2)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


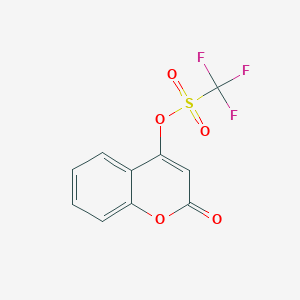
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
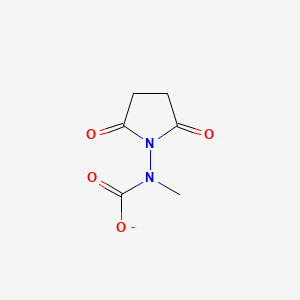
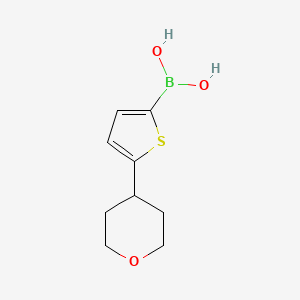
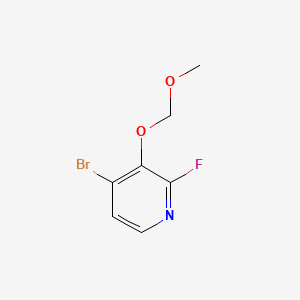
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
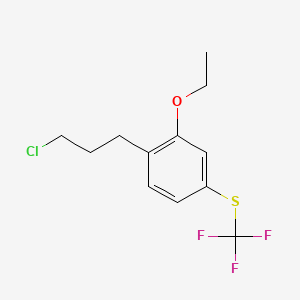
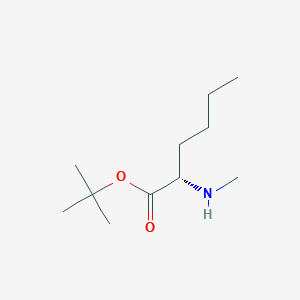
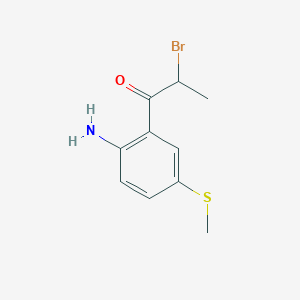
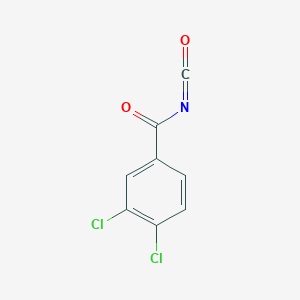
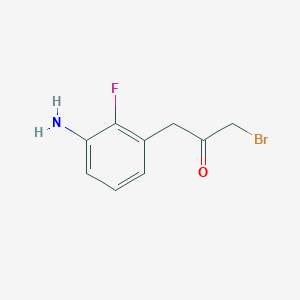
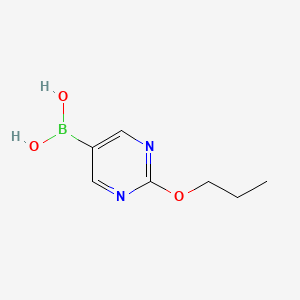
![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
